1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
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Overview
Description
1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a heterocyclic compound that contains multiple aromatic rings and nitrogen atoms. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
- Formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles.
- Coupling of the oxadiazole intermediate with a pyridazinone derivative under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating various diseases, including infections and cancer.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
- 1-phenyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- 1-phenyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-phenyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O2/c23-14-9-11-22(12-6-2-1-3-7-12)20-15(14)17-19-16(21-24-17)13-8-4-5-10-18-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSOALSUKMDABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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